molecular formula C16H18O2 B167910 4,4'-Dimethoxybibenzyl CAS No. 1657-55-2

4,4'-Dimethoxybibenzyl

Cat. No. B167910
CAS RN: 1657-55-2
M. Wt: 242.31 g/mol
InChI Key: YPJNONWWTLUVEF-UHFFFAOYSA-N
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Description

4,4'-Dimethoxybibenzyl (DMBB) is a natural compound that is found in many plants, including orchids, as well as in some fungi. It has been the subject of much research in recent years due to its potential therapeutic applications. DMBB is a biphenyl derivative, which means that it is composed of two benzene rings that are connected by a carbon-carbon double bond.

Mechanism Of Action

The exact mechanism of action of 4,4'-Dimethoxybibenzyl is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cell growth and inflammation. 4,4'-Dimethoxybibenzyl has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. 4,4'-Dimethoxybibenzyl has also been found to inhibit the activity of STAT3, a transcription factor that plays a role in cell growth and survival.

Biochemical And Physiological Effects

4,4'-Dimethoxybibenzyl has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4,4'-Dimethoxybibenzyl has also been found to increase the levels of glutathione, an important antioxidant molecule. Additionally, 4,4'-Dimethoxybibenzyl has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One advantage of using 4,4'-Dimethoxybibenzyl in lab experiments is that it is a natural compound and can be easily synthesized. Additionally, 4,4'-Dimethoxybibenzyl has been shown to have a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using 4,4'-Dimethoxybibenzyl is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the study of 4,4'-Dimethoxybibenzyl. One area of research is the development of 4,4'-Dimethoxybibenzyl-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms by which 4,4'-Dimethoxybibenzyl exerts its biological effects. Additionally, the synthesis of 4,4'-Dimethoxybibenzyl derivatives with improved potency and selectivity could lead to the development of more effective drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 4,4'-Dimethoxybibenzyl could provide valuable information for its clinical use.

Scientific Research Applications

4,4'-Dimethoxybibenzyl has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. 4,4'-Dimethoxybibenzyl has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4,4'-Dimethoxybibenzyl has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

1657-55-2

Product Name

4,4'-Dimethoxybibenzyl

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene

InChI

InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3

InChI Key

YPJNONWWTLUVEF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC

Other CAS RN

1657-55-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The autoclave described in EXAMPLE 1 was employed. To this autoclave was charged 11.0 grams (0.040 mole) of anisoin, 2.0 grams (0.0080 mole) of cobalt(II) acetate tetrahydrate, and 70 milliliters of 1-butanol. The autoclave was thereafter charged to 1100 psig with carbon monoxide and heated, with stirring at 800 rpm, to 200° C. Hydrogen was then charged to the autoclave to a total pressure of 3800 psig for a hydrogen to carbon monoxide molar ratio of 2:1. The reaction was allowed to continue for a period of 1 hour, and thereafter cooled to about 70° C. Gas chromatographic analysis of the homogeneous product solution indicated a 90 percent yield of 1,2-bis(4-methoxyphenyl)ethane.
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11 g
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Synthesis routes and methods II

Procedure details

A mixture of 60 g of desoxyanisoin, 120 g of amalgamated zinc, 200 ml of dioxane, 100 ml of toluene and 200 ml of concentrated hydrochloric acid was refluxed for 24 hours. Another 50 ml of concentrated hydrochloric acid was added after the first 6 hours. The reaction mixture was cooled to room temperature and the organic layer was separated and mixed with 300 ml of ethyl acetate. It was washed with water, dried over anhydrous magnesium sulfate and concentrated to give 26 g of white waxy solid.
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60 g
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200 mL
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120 g
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